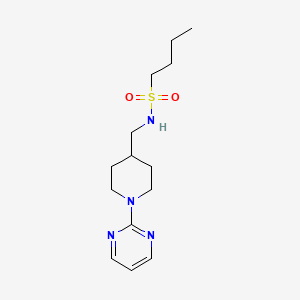

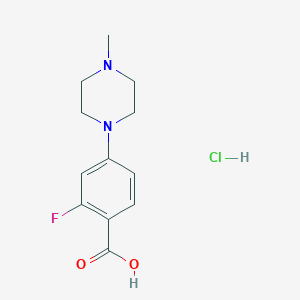

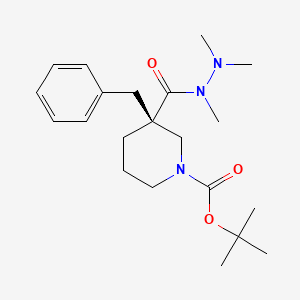

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” is a chemical compound. It is related to a series of novel N-substituted derivatives that have been synthesized and characterized . These derivatives have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of related compounds has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include various steps such as the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The product obtained was characterized by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación

Structural Insights and Synthesis

Research on structurally related compounds to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has provided insights into their molecular conformation and potential applications. For instance, the study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed significant details about the molecular conformation stabilized by weak intramolecular π–π stacking interactions, suggesting the potential for designing compounds with specific structural features for targeted applications (Kumar et al., 2012).

Material Science and Catalysis

In the realm of material science, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have shown promise. A study highlighted the potential of these compounds as selective ligands or multifunctional agents, which could be leveraged for the treatment of complex diseases or used in catalysis due to their selective binding properties (Canale et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including those structurally similar to this compound, demonstrated potential biological activity. These compounds were found to exhibit a significant degree of antimicrobial activity, indicating their potential as novel antimicrobial agents (Fadda et al., 2016).

Antioxidant Properties

Exploring the antioxidant capabilities, analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with a free radical scavenger group demonstrated protective effects against cell viability decrease and glutathione levels induced by hydrogen peroxide. This suggests potential applications in the prevention of diseases associated with oxidative stress, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Mecanismo De Acción

The mechanism of action of related compounds appears to involve the inhibition of in vivo angiogenesis and DNA cleavage . These compounds efficiently blocked the formation of blood vessels in vivo in a CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .

Direcciones Futuras

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” and related compounds could involve further exploration of their anti-angiogenic and DNA cleavage activities . There is also potential for further development of these compounds as evidenced by their molecular interactions in docking studies .

Propiedades

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDIZYGBYRQAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)